molecular formula C10H12FNO B1675881 2-fluoro-N-methyl-N-(3-methylphenyl)acetamide CAS No. 10016-01-0

2-fluoro-N-methyl-N-(3-methylphenyl)acetamide

Cat. No.: B1675881
CAS No.: 10016-01-0
M. Wt: 181.21 g/mol
InChI Key: MRDDBKVEIYLRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-Acetotoluidide, 2-fluoro-N-methyl-: is a bioactive chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Acetotoluidide, 2-fluoro-N-methyl- typically involves the reaction of m-toluidine with acetyl chloride in the presence of a base such as pyridine to form m-acetotoluidide . The subsequent fluorination and methylation steps involve the use of fluorinating agents and methylating agents under controlled conditions .

Industrial Production Methods: Industrial production of m-Acetotoluidide, 2-fluoro-N-methyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: m-Acetotoluidide, 2-fluoro-N-methyl- can undergo oxidation reactions to form corresponding .

    Reduction: Reduction reactions can convert it into .

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Nucleophiles like and are employed under mild conditions.

Major Products:

Scientific Research Applications

Chemistry: m-Acetotoluidide, 2-fluoro-N-methyl- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, it is used to study the effects of fluorinated compounds on biological systems. Its bioactive nature allows for the investigation of its interactions with biological molecules .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery .

Industry: In the industrial sector, m-Acetotoluidide, 2-fluoro-N-methyl- is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced materials .

Mechanism of Action

The mechanism of action of m-Acetotoluidide, 2-fluoro-N-methyl- involves its interaction with specific molecular targets. The fluorine atom in its structure plays a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its bioactive effects .

Comparison with Similar Compounds

  • m-Acetotoluidide
  • 2-Fluoro-N-methyl-aniline
  • N-Methyl-m-toluidine

Comparison: m-Acetotoluidide, 2-fluoro-N-methyl- stands out due to the presence of both a fluorine atom and a methyl group, which confer unique chemical and biological properties. Compared to m-Acetotoluidide, the fluorinated version exhibits enhanced reactivity and bioactivity. Similarly, the presence of the acetyl group differentiates it from 2-Fluoro-N-methyl-aniline and N-Methyl-m-toluidine, making it a distinct compound with specific applications .

Properties

CAS No.

10016-01-0

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

2-fluoro-N-methyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C10H12FNO/c1-8-4-3-5-9(6-8)12(2)10(13)7-11/h3-6H,7H2,1-2H3

InChI Key

MRDDBKVEIYLRGQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C)C(=O)CF

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)CF

Appearance

Solid powder

Key on ui other cas no.

10016-01-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Acetotoluidide, 2-fluoro-N-methyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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